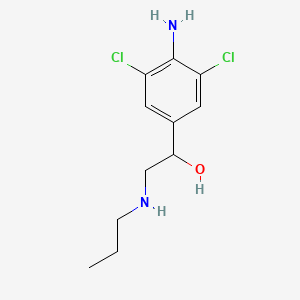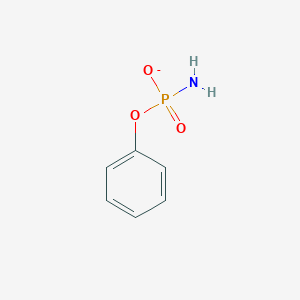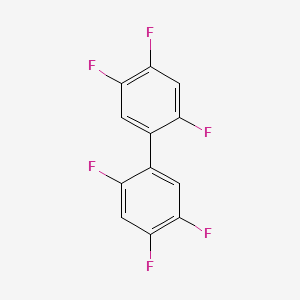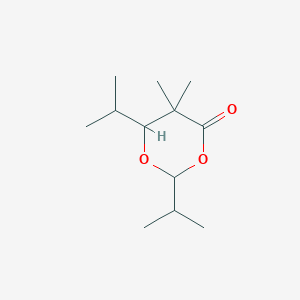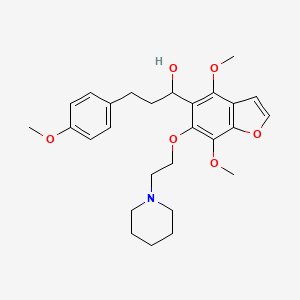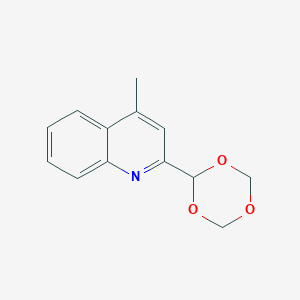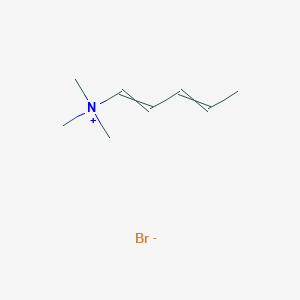
N,N,N-Trimethylpenta-1,3-dien-1-aminium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Trimethylpenta-1,3-dien-1-aminium bromide is a chemical compound known for its unique structure and properties. It is a quaternary ammonium compound, which means it contains a positively charged nitrogen atom bonded to four organic groups. This compound is often used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethylpenta-1,3-dien-1-aminium bromide typically involves the reaction of penta-1,3-diene with trimethylamine in the presence of a brominating agent. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: A polar solvent such as ethanol or methanol.
Catalyst: A brominating agent like hydrogen bromide or bromine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N-Trimethylpenta-1,3-dien-1-aminium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The bromide ion can be substituted with other nucleophiles like chloride or iodide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Sodium chloride or sodium iodide in an aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding aldehydes or ketones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of N,N,N-Trimethylpenta-1,3-dien-1-aminium chloride or iodide.
Applications De Recherche Scientifique
N,N,N-Trimethylpenta-1,3-dien-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of N,N,N-Trimethylpenta-1,3-dien-1-aminium bromide involves its interaction with molecular targets such as enzymes and cell membranes. The positively charged nitrogen atom allows it to bind to negatively charged sites on proteins and other biomolecules, affecting their function and activity. This interaction can lead to changes in cellular processes and biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetyltrimethylammonium bromide: A quaternary ammonium compound used as a surfactant and antiseptic.
Decyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.
Uniqueness
N,N,N-Trimethylpenta-1,3-dien-1-aminium bromide is unique due to its specific structure, which includes a penta-1,3-diene moiety. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
36697-62-8 |
|---|---|
Formule moléculaire |
C8H16BrN |
Poids moléculaire |
206.12 g/mol |
Nom IUPAC |
trimethyl(penta-1,3-dienyl)azanium;bromide |
InChI |
InChI=1S/C8H16N.BrH/c1-5-6-7-8-9(2,3)4;/h5-8H,1-4H3;1H/q+1;/p-1 |
Clé InChI |
UHXYCXVQQQPXKJ-UHFFFAOYSA-M |
SMILES canonique |
CC=CC=C[N+](C)(C)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[(2-oxo-2H-1-benzopyran-7-yl)] nonanedioate](/img/structure/B14669665.png)
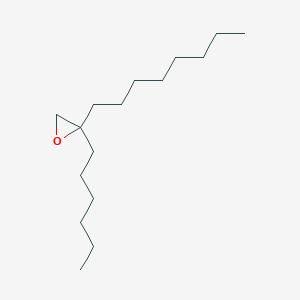
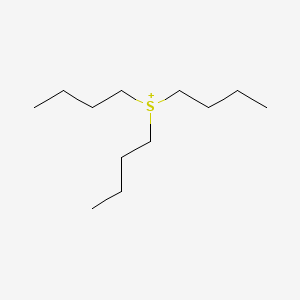
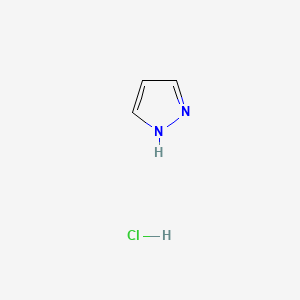
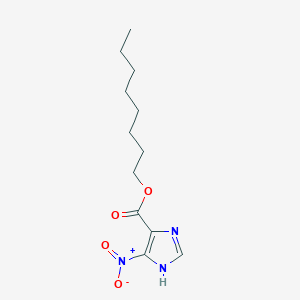
![Ethanamine, 2,2'-[methylenebis(oxy)]bis[N,N-dimethyl-](/img/structure/B14669686.png)
